molecular formula C13H11FN2O B12446499 1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B12446499
M. Wt: 230.24 g/mol
InChI Key: WTQJNEKCQKEGGA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with cyclohexanone in the presence of an acid catalyst to yield the desired indazole derivative. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indazole core structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-4-1-2-5-12(10)16-11-6-3-7-13(17)9(11)8-15-16/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQJNEKCQKEGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=CC=CC=C3F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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